2-Bromo-6-chloro-4-(chloromethyl)pyridine
CAS No.:
Cat. No.: VC16546123
Molecular Formula: C6H4BrCl2N
Molecular Weight: 240.91 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H4BrCl2N |
|---|---|
| Molecular Weight | 240.91 g/mol |
| IUPAC Name | 2-bromo-6-chloro-4-(chloromethyl)pyridine |
| Standard InChI | InChI=1S/C6H4BrCl2N/c7-5-1-4(3-8)2-6(9)10-5/h1-2H,3H2 |
| Standard InChI Key | MOTSGXCWOMDDGV-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(N=C1Cl)Br)CCl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
2-Bromo-6-chloro-4-(chloromethyl)pyridine belongs to the pyridine family, featuring a six-membered aromatic ring with nitrogen at position 1. The substituents are distributed as follows:
-
Bromine at position 2
-
Chlorine at position 6
-
Chloromethyl group (-CH₂Cl) at position 4
This arrangement creates a sterically congested environment, influencing its reactivity and interaction with nucleophiles or electrophiles. The molecular structure is validated by spectroscopic techniques such as NMR and mass spectrometry, though specific spectral data for this compound remain unpublished .
Physicochemical Properties
Key properties are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C₆H₄BrCl₂N |
| Molar Mass (g/mol) | 240.91 |
| Density (g/cm³) | 1.739±0.06 (Predicted) |
| Boiling Point (°C) | 318.5±37.0 (Predicted) |
| pKa | -3.03±0.10 (Predicted) |
The low pKa indicates strong electron-withdrawing effects from the halogen substituents, rendering the pyridine ring highly electrophilic .
Synthetic Methodologies
Patent Insights
A Chinese patent (CN105085378A) describes the synthesis of 4-(chloromethyl)pyridine hydrochloride from isonicotinic acid, involving reduction to 4-pyridinemethanol followed by chlorination . This cost-effective approach avoids toxic reagents like lithium methides, suggesting a scalable route for chloromethylpyridine derivatives. Applying similar methodology, 2-Bromo-6-chloro-4-(chloromethyl)pyridine might be synthesized by brominating and chlorinating 4-pyridinemethanol precursors under controlled conditions .
Industrial and Pharmaceutical Applications
Agrochemical Intermediates
Chloromethylpyridines are precursors to herbicides and insecticides. The chloromethyl group facilitates linkage to bioactive moieties, as seen in neonicotinoid insecticides. For example, replacing the methyl group in imidacloprid with a chloromethyl chain could enhance binding to insect nicotinic acetylcholine receptors.
Pharmaceutical Synthesis
In a 2024 study, bromo- and chloropyridine derivatives were utilized to synthesize imidazo[1,2-a]pyridines with antileishmanial activity . The target compound could serve as a building block for such molecules, leveraging its halogen substituents for further functionalization.
Challenges and Future Directions
Synthetic Limitations
Current methods for chloromethylpyridine synthesis often require toxic reagents (e.g., thionyl chloride) or expensive catalysts . Scaling production of 2-Bromo-6-chloro-4-(chloromethyl)pyridine necessitates greener alternatives, such as enzymatic chlorination or flow chemistry approaches.
Analytical Characterization
Predicted physicochemical properties (e.g., pKa, density) require experimental validation. Advanced techniques like X-ray crystallography could elucidate its solid-state structure, aiding in computational modeling .
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